molecular formula C7H11F3O B2780929 (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol CAS No. 2248209-71-2

(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol

Cat. No.: B2780929
CAS No.: 2248209-71-2
M. Wt: 168.159
InChI Key: NVYPCXSBLAGBED-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol is a chiral compound featuring a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a propanol moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol typically involves the trifluoromethylation of cyclopropyl intermediates. One common method is the radical trifluoromethylation of cyclopropyl ketones using Umemoto’s reagents . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethylated product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted cyclopropyl derivatives .

Scientific Research Applications

(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing various biochemical pathways. The cyclopropyl ring provides structural rigidity, which can affect the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol is unique due to its chiral nature and the presence of both a trifluoromethyl group and a cyclopropyl ring. This combination imparts distinct chemical properties, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(2R)-2-[1-(trifluoromethyl)cyclopropyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c1-5(4-11)6(2-3-6)7(8,9)10/h5,11H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYPCXSBLAGBED-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.